molecular formula C19H22O4S B1359385 5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene CAS No. 898778-67-1

5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene

Cat. No.: B1359385
CAS No.: 898778-67-1
M. Wt: 346.4 g/mol
InChI Key: WGZKOJASSCLQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene is a complex organic compound that features a thiophene ring substituted with a 1,3-dioxolane group and a 4-pentyloxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene typically involves multiple steps, starting with the preparation of the thiophene core. One common method involves the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the 1,3-Dioxolane Group: The 1,3-dioxolane group can be introduced through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Attachment of the 4-Pentyloxybenzoyl Group: This step involves the Friedel-Crafts acylation of the thiophene ring with 4-pentyloxybenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-pentyloxybenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene depends on its application. In the context of organic electronics, its effectiveness is attributed to its ability to facilitate charge transport due to the conjugated system of the thiophene ring. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the pentyloxy group, which may affect its solubility and reactivity.

    2-(4-Pentyloxybenzoyl)thiophene: Lacks the 1,3-dioxolane group, which may influence its electronic properties.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-pentyloxybenzoyl)thiophene is unique due to the presence of both the 1,3-dioxolane and 4-pentyloxybenzoyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the field of organic electronics where both solubility and electronic properties are crucial.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4S/c1-2-3-4-11-21-15-7-5-14(6-8-15)18(20)16-9-10-17(24-16)19-22-12-13-23-19/h5-10,19H,2-4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZKOJASSCLQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641958
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-67-1
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl][4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.